molecular formula C3H4Cl3NO2 B086459 2,2,2-Trichloroethyl carbamate CAS No. 107-69-7

2,2,2-Trichloroethyl carbamate

Cat. No. B086459
Key on ui cas rn: 107-69-7
M. Wt: 192.42 g/mol
InChI Key: QPLJYAKLSCXZSF-UHFFFAOYSA-N
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Patent
US07897762B2

Procedure details

To a stirring solution of amine (2 mmol, 1.00 eq) and pyridine (4 mmol, 2.00 eq) in CH2Cl2 (18 ml) at RT was added Troc-Cl (1.87 mmol, 1.05 eq). After 4 hours the reaction was washed with 3M HCl (1×), satd. NaHCO3 (1×), dried (Na2SO4), filtered and evaporated to afford the target 2,2,2-trichloroethyl carbamate. The material was used as is in the next reaction.
[Compound]
Name
amine
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
1.87 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=CC=1.[C:7](Cl)([O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])=[O:8]>C(Cl)Cl>[C:7](=[O:8])([O:9][CH2:10][C:11]([Cl:14])([Cl:13])[Cl:12])[NH2:1]

Inputs

Step One
Name
amine
Quantity
2 mmol
Type
reactant
Smiles
Name
Quantity
4 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.87 mmol
Type
reactant
Smiles
C(=O)(OCC(Cl)(Cl)Cl)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After 4 hours the reaction was washed with 3M HCl (1×)
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 (1×), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(N)(OCC(Cl)(Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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